molecular formula C12H12INO4S B13042112 4-(4-Iodo-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide

4-(4-Iodo-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide

Katalognummer: B13042112
Molekulargewicht: 393.20 g/mol
InChI-Schlüssel: CBNZPHIJXIJBFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Iodo-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide is a complex organic compound with the molecular formula C12H12INO4S and a molecular weight of 393.20 g/mol . This compound is characterized by the presence of an iodine atom, a dimethyl group, and a benzenesulfonamide moiety, making it a unique and versatile molecule in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodo-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide typically involves multiple steps, including the formation of the furan ring, iodination, and sulfonamide formation. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. For instance, the iodination step may involve the use of iodine and a suitable oxidizing agent, while the sulfonamide formation could require sulfonyl chloride and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Iodo-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzenesulfonamides .

Wissenschaftliche Forschungsanwendungen

4-(4-Iodo-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-(4-Iodo-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-(4-Iodo-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide include other benzenesulfonamides and iodinated organic molecules. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H12INO4S

Molekulargewicht

393.20 g/mol

IUPAC-Name

4-(4-iodo-2,2-dimethyl-5-oxofuran-3-yl)benzenesulfonamide

InChI

InChI=1S/C12H12INO4S/c1-12(2)9(10(13)11(15)18-12)7-3-5-8(6-4-7)19(14,16)17/h3-6H,1-2H3,(H2,14,16,17)

InChI-Schlüssel

CBNZPHIJXIJBFR-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=C(C(=O)O1)I)C2=CC=C(C=C2)S(=O)(=O)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.